REACTION_CXSMILES
|
[OH:1][C:2]1[C:9]([CH2:10][CH3:11])=[CH:8][CH:7]=[CH:6][C:3]=1C=O.OO.C1CCCCC1.CC[O:22]C(C)=O>[OH-].[Na+].CCOC(C)=O>[OH:22][C:3]1[CH:6]=[CH:7][CH:8]=[C:9]([CH2:10][CH3:11])[C:2]=1[OH:1] |f:2.3,4.5|
|
Name
|
|
Quantity
|
49 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
cyclohexane AcOEt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCCC1.CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for further 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with HCl 2N (ca 50 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a crude which
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=CC=C1)CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |